1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[111]pentane is an organic compound that belongs to the bicyclo[111]pentane family This class of compounds is characterized by a unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.
Introduction of the chloromethyl group: This step often involves the chlorination of a methyl group attached to the bicyclo[1.1.1]pentane core using reagents like thionyl chloride or phosphorus trichloride.
Attachment of the methoxypropyl group: This can be done through a nucleophilic substitution reaction where a suitable methoxypropyl halide reacts with the bicyclo[1.1.1]pentane derivative.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
Scientific Research Applications
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the chloromethyl and methoxypropyl groups, which can interact with various molecular targets and pathways. For example, in a biological context, it might interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the methoxypropyl group, making it less versatile in certain reactions.
3-(3-Methoxypropyl)bicyclo[1.1.1]pentane: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness
1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane is unique due to the combination of the chloromethyl and methoxypropyl groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO/c1-12-4-2-3-9-5-10(6-9,7-9)8-11/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBTUGXJUVXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC12CC(C1)(C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.